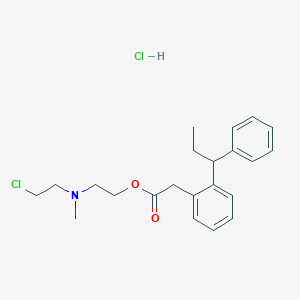
Meproadifen mustard
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A-39183A ist eine antibiotische Verbindung, die Teil des A-39183-Antibiotika-Komplexes ist. Es wird durch aerobe Fermentation des Bakteriums Streptomyces NRRL 12049 hergestellt. Diese Verbindung hat Aktivität gegen Penicillin-resistente Staphylococcus aureus und Enterococcus faecalis gezeigt, sowie gegen eine Vielzahl von Gram-positiven und Gram-negativen anaeroben Bakterien .
Vorbereitungsmethoden
A-39183A wird durch die aerobe Fermentation von Streptomyces NRRL 12049 synthetisiert. Die spezifischen Synthesewege und Reaktionsbedingungen für seine Herstellung sind proprietär und in Patenten und wissenschaftlicher Literatur detailliert beschrieben. Industrielle Produktionsmethoden umfassen großtechnische Fermentationsprozesse, gefolgt von Extraktions- und Reinigungsschritten zur Isolierung der aktiven Verbindung .
Analyse Chemischer Reaktionen
A-39183A unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Übliche Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Ethanol, Methanol, Dimethylformamid (DMF) und Dimethylsulfoxid (DMSO). Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
A-39183A hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Modellverbindung verwendet, um antibiotische Mechanismen und Resistenzen zu untersuchen. In der Biologie und Medizin wird es auf sein Potenzial zur Behandlung von Infektionen untersucht, die durch antibiotikaresistente Bakterien verursacht werden. Darüber hinaus hat es Anwendungen in der Untersuchung des mikrobiellen Metabolismus und der Entwicklung neuer Antibiotika .
Wirkmechanismus
Der Wirkmechanismus von A-39183A beinhaltet seine Funktion als Ionophor. Es unterstützt die Partitionierung von Magnesium- und Calciumionen in organische Lösungsmittel und erleichtert den Transport von Eisen(III)-Ionen in die Mitochondrien. Diese ionophore Aktivität stört die bakterielle Zellfunktion, was zur Hemmung des Bakterienwachstums und -überlebens führt .
Wirkmechanismus
The mechanism of action of A-39183A involves its function as an ionophore. It aids in the partitioning of magnesium and calcium ions into organic solvents and facilitates the transport of ferric ions into mitochondria. This ionophoric activity disrupts bacterial cell function, leading to the inhibition of bacterial growth and survival .
Vergleich Mit ähnlichen Verbindungen
A-39183A ist mit anderen Antibiotika wie Setomimycin verwandt. Ähnliche Verbindungen umfassen andere Ionophore und Antibiotika, die von Streptomyces-Arten produziert werden. Was A-39183A auszeichnet, ist seine breite Wirksamkeit gegen sowohl empfindliche als auch resistente Bakterienstämme, einschließlich vieler anaerober Arten .
Eigenschaften
CAS-Nummer |
105555-57-5 |
|---|---|
Molekularformel |
C22H29Cl2NO2 |
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
2-[2-chloroethyl(methyl)amino]ethyl 2-[2-(1-phenylpropyl)phenyl]acetate;hydrochloride |
InChI |
InChI=1S/C22H28ClNO2.ClH/c1-3-20(18-9-5-4-6-10-18)21-12-8-7-11-19(21)17-22(25)26-16-15-24(2)14-13-23;/h4-12,20H,3,13-17H2,1-2H3;1H |
InChI-Schlüssel |
VCQKLRGMTPBALY-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C2=CC=CC=C2CC(=O)OCCN(C)CCCl.Cl |
Kanonische SMILES |
CCC(C1=CC=CC=C1)C2=CC=CC=C2CC(=O)OCCN(C)CCCl.Cl |
Synonyme |
2-(chloroethylmethylamino)ethyl-2,2-diphenylpentanoate hydrochloride meproadifen mustard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















